3-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-N~1~-(4-FLUOROPHENYL)BENZAMIDE
Overview
Description
3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide is a complex organic compound that features an indole nucleus, a sulfonyl group, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is then introduced through sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves the coupling of the sulfonyl-indole intermediate with 4-fluorophenylbenzamide under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the fluorophenyl group can increase its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-(4-methylphenyl)benzamide
- 3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-(4-chlorophenyl)benzamide
- 3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-(4-bromophenyl)benzamide
Uniqueness
3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly enhance its biological activity and specificity compared to other similar compounds. The fluorine atom can form strong interactions with biological targets, leading to improved efficacy and potency.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c22-17-8-10-18(11-9-17)23-21(25)16-5-3-6-19(14-16)28(26,27)24-13-12-15-4-1-2-7-20(15)24/h1-11,14H,12-13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXDYLYRXHNZDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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